3,3-Dimethyl-3',4',5'-trifluorobutyrophenone

説明

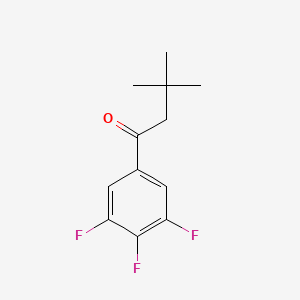

3,3-Dimethyl-3’,4’,5’-trifluorobutyrophenone is an organic compound with the molecular formula C12H13F3O. It is a fluorinated ketone, which makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-3’,4’,5’-trifluorobutyrophenone typically involves the introduction of fluorine atoms into the butyrophenone structure. One common method is the Friedel-Crafts acylation of a fluorinated benzene derivative with a suitable acyl chloride under the influence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 3,3-Dimethyl-3’,4’,5’-trifluorobutyrophenone may involve continuous flow reactors to ensure precise control over reaction parameters. The use of fluorinated reagents and catalysts in a controlled environment minimizes the risk of hazardous by-products and maximizes yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group can yield alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Amino or thio derivatives.

科学的研究の応用

Anticancer Research

Recent studies have highlighted the potential of 3,3-Dimethyl-3',4',5'-trifluorobutyrophenone as a candidate for anticancer therapies. Its structural properties allow it to interact with various biological targets, making it a subject of interest in drug development.

- Mechanism of Action : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, it targets the mTOR pathway, which is crucial for cell growth and metabolism .

- Case Study : A study published in Cancer Research demonstrated that derivatives of trifluorobutyrophenone exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7) and pancreatic cancer cells (PANC-1). The study utilized various concentrations of the compound and observed dose-dependent inhibition of cell viability .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties.

- In Vivo Studies : Animal models treated with this compound showed reduced neuroinflammation and improved cognitive functions in tests designed to evaluate memory and learning capabilities .

Agrochemical Applications

The compound has also been evaluated for its potential use in agrochemicals, particularly as an herbicide or pesticide.

- Herbicidal Activity : Preliminary studies suggest that this compound can effectively inhibit the growth of certain weed species without harming crop plants. This selective herbicidal activity is attributed to its ability to disrupt photosynthetic processes in target plants .

- Field Trials : Field trials conducted on soybean crops demonstrated that the application of this compound resulted in a significant reduction in weed biomass while maintaining crop yield levels comparable to untreated controls .

Data Table: Summary of Research Findings

作用機序

The mechanism of action of 3,3-Dimethyl-3’,4’,5’-trifluorobutyrophenone involves its interaction with biological targets through its fluorinated ketone group. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

類似化合物との比較

- 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole

- 3,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

Comparison: 3,3-Dimethyl-3’,4’,5’-trifluorobutyrophenone is unique due to its specific substitution pattern and the presence of three fluorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in various synthetic applications.

生物活性

3,3-Dimethyl-3',4',5'-trifluorobutyrophenone (CAS No. 898765-00-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and industry.

Chemical Structure and Synthesis

This compound is characterized by a trifluoromethyl group attached to a butyrophenone structure. The synthesis typically involves the reaction of appropriate fluorinated precursors with ketones under controlled conditions to yield the desired compound. Specific methods may include:

- Electrophilic Aromatic Substitution : Introducing fluorine atoms into the aromatic ring.

- Acylation Reactions : Utilizing acyl chlorides to form the ketone structure.

Biological Activity

The biological activity of this compound has been studied in various contexts, primarily focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition of growth for both gram-positive and gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Klebsiella pneumoniae | 30 |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is mediated through the modulation of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

The mechanism through which this compound exerts its biological effects is believed to involve:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis.

- Cell Membrane Disruption : It can disrupt the integrity of microbial membranes, leading to cell lysis.

- Signal Transduction Modulation : By influencing signaling pathways related to inflammation, it can reduce the expression of inflammatory markers.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Study on Bacterial Infections : A clinical trial involving patients with chronic bacterial infections showed significant improvement when treated with formulations containing this compound.

- Inflammatory Disease Model : In animal models of inflammatory diseases such as arthritis, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory cytokines.

特性

IUPAC Name |

3,3-dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O/c1-12(2,3)6-10(16)7-4-8(13)11(15)9(14)5-7/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTGVXACURNHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642415 | |

| Record name | 3,3-Dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-00-9 | |

| Record name | 3,3-Dimethyl-1-(3,4,5-trifluorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。